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Compound of Interest

Compound Name: Azelaprag

Cat. No.: B605792

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive information on the safety profile and potential side effects of
Azelaprag (also known as BGE-105 and formerly as AMG 986). The information is presented
in a question-and-answer format to directly address potential issues encountered during
experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern associated with Azelaprag based on clinical trial data?

The primary safety concern identified in clinical trials is the potential for liver transaminitis,
which is an elevation of liver enzymes (transaminases) in the blood.[1][2][3] This adverse event
was the reason for the discontinuation of the Phase Il STRIDES clinical trial.[1][2][3]

Q2: Were there any clinical symptoms associated with the observed liver transaminitis?

In the Phase Il STRIDES trial, the observed liver transaminitis was not accompanied by
clinically significant symptoms.[1][2][3]

Q3: What was the incidence of liver transaminitis in the Phase Il STRIDES trial?

In the Phase Il STRIDES trial, which enrolled 204 participants, 11 individuals in the Azelaprag
treatment groups exhibited transaminase elevations.[1] No such elevations were observed in
the group receiving tirzepatide alone.[1]
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Q4: What is the known safety profile of Azelaprag from Phase I clinical trials?

Azelaprag was generally well-tolerated in multiple Phase | clinical trials involving over 240
subjects.[4] A first-in-human study of AMG 986 (now Azelaprag) in 182 healthy subjects and
heart failure patients demonstrated an acceptable safety profile with no clinically significant
dose-related safety concerns up to 650 mg/day.[5][6][7] Another Phase | study in healthy
Japanese subjects also reported an acceptable safety and tolerability profile, with all adverse
events being of mild severity.[3]

Troubleshooting Guide

Issue: Unexpected elevation of liver enzymes in experimental models treated with Azelaprag.
Possible Cause and Troubleshooting Steps:

o On-target effect: As an agonist of the apelin receptor, Azelaprag's mechanism of action may
have downstream effects on hepatic cells. The apelin system is known to be involved in
various metabolic processes.

» Off-target effects: While Azelaprag is a selective apelin receptor agonist, the possibility of
off-target activity at high concentrations cannot be entirely ruled out without further
investigation.

o Experimental Model Specificity: The metabolic pathways and drug-metabolizing enzymes
can differ between preclinical species and humans. It is crucial to characterize the
expression and function of the apelin receptor and relevant metabolizing enzymes in the
experimental model being used.

e Compound Purity and Formulation: Ensure the purity of the Azelaprag compound and the
stability of the formulation being used in the experiments. Impurities or degradation products
could contribute to unexpected toxicity.

e Dose and Duration of Exposure: The observed liver enzyme elevations in the clinical trial
occurred at specific doses. A dose-response study in the experimental model is
recommended to determine if the hepatotoxicity is dose-dependent.

Data Presentation
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Table 1: Summary of Adverse Events in Azelaprag Clinical Trials

Clinical Trial Key Adverse ] . Associated
Incidence Severity
Phase Event Symptoms

11 out of 204 N o
Not specified, but  None clinically

Phase Il Liver participants in ) o
o led to trial significant[1][2]
(STRIDES) Transaminitis Azelaprag ] ) ]
discontinuation. [3]
groupsl[1]
Phase | (First-in- )
5% (8 subjects) ] B
Human, Headache 5] Mild to Moderate  Not specified
NCT03276728)
- 2% (3 subjects) ) N
Vomiting 6] Mild to Moderate  Not specified
o 2% (4 subjects) ) »
Dizziness ] Mild to Moderate  Not specified
Catheter site 7 out of 12
Phase | (in pain, subjects (58.3%)
) All Grade 1 B
Japanese Somnolence, experienced at ) Not specified
_ (Mild)[8]
subjects) Contact least one
dermatitis TEAE[8]

Note: A detailed frequency breakdown for all adverse events across all Phase | trials is not
publicly available.

Experimental Protocols
Protocol: Monitoring for Drug-Induced Liver Injury (DILI) in Clinical Trials (General Guidelines)

This is a generalized protocol based on best practices for monitoring DILI in clinical trials and is
likely similar to the protocol used for Azelaprag studies.

1. Baseline Assessment:

o Collect medical history, including any pre-existing liver conditions.
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Perform a physical examination.

Conduct baseline laboratory tests including:

[¢]

Alanine aminotransferase (ALT)

[¢]

Aspartate aminotransferase (AST)

[e]

Alkaline phosphatase (ALP)

o

Total bilirubin (TBL) and direct bilirubin (DBL)
o International Normalized Ratio (INR)
. Routine Monitoring During the Trial:

Repeat liver function tests (ALT, AST, ALP, TBL) at regular intervals (e.g., every 2-4 weeks)
during the treatment period.

Increase the frequency of monitoring if any abnormalities are detected or if the participant
develops symptoms suggestive of liver injury (e.g., fatigue, nausea, abdominal pain).

. Criteria for Stopping the Investigational Drug (based on FDA guidance):
ALT or AST >8x the upper limit of normal (ULN).
ALT or AST >5x ULN for more than 2 weeks.
ALT or AST >3x ULN and Total Bilirubin >2x ULN or INR >1.5.

ALT or AST >3x ULN with the appearance of fatigue, nausea, vomiting, right upper quadrant
pain or tenderness, fever, rash, and/or eosinophilia (>5%).

. Follow-up of Abnormal Liver Tests:
If stopping criteria are met, the investigational drug should be discontinued.

Repeat liver function tests frequently (e.g., every 48-72 hours) until the values are improving.
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 Investigate other potential causes of liver injury (e.g., viral hepatitis, alcohol use, concomitant
medications).
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Caption: Simplified diagram of the Azelaprag-activated apelin receptor signaling pathway.

Experimental Workflow: STRIDES Phase Il Clinical Trial
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Screening
(N=220, Age =55, Obese)

Randomization (1:1:1:1)

Arm C: Arm D: AT A Arm B:
Azelaprag (300mg BID) + Azelaprag (300mg BID) Tirzepatide Moﬁotherapy Azelaprag (300mg QD) +
Tirzepatide Monotherapy Tirzepatide

Ongoing Safety Monitoring
(Including Liver Function Tests)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Troubleshooting Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605792#azelaprag-safety-profile-and-potential-side-
effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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